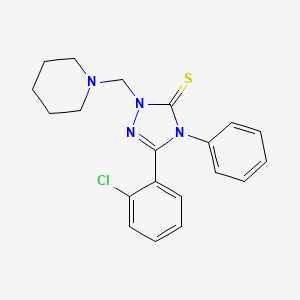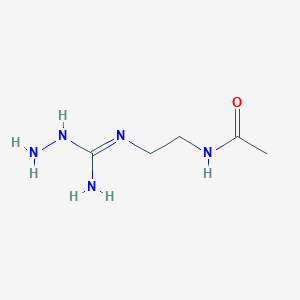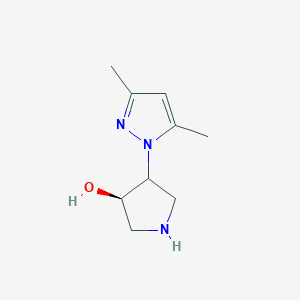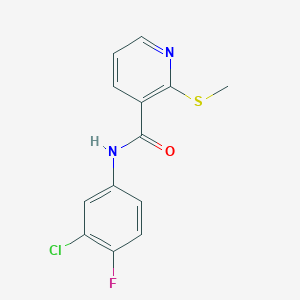![molecular formula C19H22Cl2N2O4S B13365514 1-(2,5-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B13365514.png)
1-(2,5-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine typically involves the following steps:
Formation of the piperazine core: This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.
Introduction of the 2,5-dichlorophenyl group: This step involves the nucleophilic substitution of a halogenated aromatic compound with the piperazine core.
Attachment of the 2,5-dimethoxy-4-methylphenylsulfonyl group: This is usually done through a sulfonylation reaction, where the piperazine derivative reacts with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
化学反応の分析
Types of Reactions
1-(2,5-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent for various diseases, subject to further research.
Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 1-(2,5-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine would depend on its specific interactions with biological targets. Typically, such compounds may interact with receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
1-(2,5-Dichlorophenyl)piperazine: Lacks the sulfonyl and dimethoxy groups.
4-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]piperazine: Lacks the dichlorophenyl group.
N-(2,5-Dichlorophenyl)-N’-(2,5-dimethoxy-4-methylphenyl)sulfonylurea: Contains a urea linkage instead of a piperazine core.
Uniqueness
1-(2,5-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine is unique due to the combination of its dichlorophenyl and dimethoxy-4-methylphenylsulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C19H22Cl2N2O4S |
|---|---|
分子量 |
445.4 g/mol |
IUPAC名 |
1-(2,5-dichlorophenyl)-4-(2,5-dimethoxy-4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H22Cl2N2O4S/c1-13-10-18(27-3)19(12-17(13)26-2)28(24,25)23-8-6-22(7-9-23)16-11-14(20)4-5-15(16)21/h4-5,10-12H,6-9H2,1-3H3 |
InChIキー |
GELXKIADRVVPRO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Ethylsulfanyl)methyl]-6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365432.png)
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B13365437.png)
![4-({Methyl[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B13365440.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-oxo-4-(thiophen-2-yl)butanoate](/img/structure/B13365445.png)
![3-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13365452.png)
![(2E)-3-[3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid](/img/structure/B13365456.png)

![6-(6-Methylpyridin-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365478.png)

![[(9,10-Dioxo-9,10-dihydroanthracen-2-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13365498.png)


![1-{2-[2-(2-Aminophenyl)ethyl]phenyl}ethanone](/img/structure/B13365506.png)

